molecular formula C5H5BINO2 B13999202 (4-Iodopyridin-3-yl)boronic acid

(4-Iodopyridin-3-yl)boronic acid

Cat. No.: B13999202
M. Wt: 248.82 g/mol
InChI Key: IABLMRQBSSZTKR-UHFFFAOYSA-N
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Description

(4-Iodopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an iodine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodopyridin-3-yl)boronic acid typically involves the borylation of 4-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 4-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale synthesis. This often involves the use of continuous flow reactors to improve efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Iodopyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate, are used to facilitate the borylation reaction.

    Oxidizing Agents: Used for the oxidation of the boronic acid group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

(4-Iodopyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.

Biology and Medicine

In biological research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (4-Iodopyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.

    (4-Bromopyridin-3-yl)boronic Acid: Similar to (4-Iodopyridin-3-yl)boronic acid but with a bromine atom instead of iodine.

    (4-Chloropyridin-3-yl)boronic Acid: Similar to this compound but with a chlorine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can be selectively substituted under mild conditions. This allows for greater versatility in synthetic applications compared to its bromine and chlorine analogs .

Properties

Molecular Formula

C5H5BINO2

Molecular Weight

248.82 g/mol

IUPAC Name

(4-iodopyridin-3-yl)boronic acid

InChI

InChI=1S/C5H5BINO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H

InChI Key

IABLMRQBSSZTKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)I)(O)O

Origin of Product

United States

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